4-(2-Methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate
Description
Properties
Molecular Formula |
C16H17NO3S |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
4-(2-methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate |
InChI |
InChI=1S/C16H17NO3S/c1-12-14-8-4-6-13-7-5-9-15(16(13)14)17(12)10-2-3-11-21(18,19)20/h4-9H,2-3,10-11H2,1H3 |
InChI Key |
ZZQOUNVUAMYXHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C2=CC=CC3=C2C1=CC=C3)CCCCS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Synthesis
The Fischer indole synthesis remains a cornerstone for constructing the benzo[cd]indole scaffold. A phenylhydrazine derivative reacts with a cyclic ketone (e.g., cyclohexanone) under acidic conditions, followed by dehydrogenation to aromatize the ring. For 2-methyl substitution, methyl groups are introduced via:
-
Methylation of intermediates : Using methyl iodide or dimethyl sulfate on pre-formed indole intermediates.
-
Directed cyclization : Employing methyl-substituted starting materials to ensure correct positioning.
Reaction conditions typically involve:
-
Solvent : Acetic acid or ethanol
-
Temperature : 80–120°C
-
Catalyst : HCl or H₂SO₄
Yields range from 60–75%, with purity dependent on recrystallization solvents like ethyl acetate/hexane mixtures.
Quaternization with 1,4-Butane Sultone
Mechanism and Conditions
The nitrogen atom in 2-methylbenzo[cd]indole undergoes alkylation with 1,4-butane sultone, forming the zwitterionic structure. This exothermic reaction proceeds via nucleophilic attack, with the sultone’s strained four-membered ring facilitating ring-opening.
Typical parameters :
| Parameter | Value |
|---|---|
| Solvent | DMSO or DMF |
| Temperature | 60–80°C |
| Reaction Time | 12–24 h |
| Molar Ratio | 1:1.2 (indole:sultone) |
Post-reaction, the product is precipitated using acetone and purified via column chromatography (silica gel, methanol/chloroform).
Yield Optimization
-
Solvent polarity : DMSO increases reaction rate but may require higher temperatures for solubility.
-
Catalytic additives : Triethylamine (0.5 eq) neutralizes acidic byproducts, improving yields to 85–90%.
-
Side reactions : Over-alkylation is minimized by controlling stoichiometry and temperature.
Alternative Sulfonation Approaches
Direct Sulfonation
While less common, direct sulfonation using chlorosulfonic acid has been attempted:
-
Sulfonation at the indole’s 1-position with ClSO₃H in dichloroethane.
-
Neutralization with NaOH to form the sulfonate salt.
This method suffers from poor regioselectivity (<50% yield) and sulfonation at multiple sites.
Sulfobutyl Group Introduction
An alternative pathway involves pre-forming the sulfobutyl chain before cyclization:
-
Synthesis of 4-bromobutane-1-sulfonate via bromination of butane sultone.
-
Alkylation of indole precursors followed by cyclization.
This approach avoids high-temperature quaternization but requires additional purification steps.
Industrial-Scale Considerations
Cost-Efficiency Analysis
| Method | Cost Drivers | Scalability Challenges |
|---|---|---|
| Quaternization | Sultone price (~$200/kg) | Exothermic reaction control |
| Direct sulfonation | Waste acid management | Low yields |
Chemical Reactions Analysis
Substitution Reactions
The sulfonate group and aromatic system enable electrophilic and nucleophilic substitution pathways. Key examples include:
Thiol Substitution at the Indolium Core
Reaction with thiol-containing compounds (e.g., 4-mercaptobenzoic acid) under anhydrous conditions replaces functional groups on the indolium ring.
Conditions :
-
Solvent: Dry DMF
-
Atmosphere: Argon
-
Temperature: Room temperature (20–25°C)
-
Duration: 16 hours
Outcome :
| Product | Yield | UV-Vis (λ<sub>max</sub>) | Key <sup>1</sup>H NMR Peaks (δ, ppm) |
|---|---|---|---|
| Sulfonated thioether derivative | 83% | 835 nm (MeOH) | 8.87 (d, 2H), 7.30–7.41 (m, 6H) |
This reaction demonstrates selectivity for the indolium ring’s electrophilic positions .
Oxidation Reactions
The benzo[cd]indolium system undergoes oxidation, particularly at unsaturated bonds.
Side-Chain Oxidation
Oxidation of the aliphatic sulfonate chain using KMnO<sub>4</sub> or H<sub>2</sub>O<sub>2</sub> yields carboxylated derivatives.
Conditions :
-
Oxidizing Agent: H<sub>2</sub>O<sub>2</sub> (30% aqueous solution)
-
Solvent: Water/ethanol (1:1)
-
Temperature: 60°C
Outcome :
| Product | Functional Group Introduced | Applications |
|---|---|---|
| Carboxylic acid derivative | -COOH | Bioconjugation probes |
Reduction Reactions
The conjugated double bonds in the cyclohexenylidene moiety are susceptible to reduction.
Hydride Reduction
Treatment with NaBH<sub>4</sub> selectively reduces the exocyclic double bonds.
Conditions :
-
Reducing Agent: NaBH<sub>4</sub> (excess)
-
Solvent: Methanol
-
Temperature: 0–5°C
Outcome :
| Product | Structural Change | Stability |
|---|---|---|
| Dihydro derivative | Saturated cyclohexane ring | Enhanced photostability |
This reaction modifies the compound’s photophysical properties .
Cycloaddition Reactions
The conjugated system participates in Diels-Alder reactions, forming polycyclic adducts.
Conditions :
-
Dienophile: Maleic anhydride
-
Solvent: Toluene
-
Temperature: Reflux (110°C)
Outcome :
| Product | Reaction Type | Characterization Method |
|---|---|---|
| Hexacyclic adduct | [4+2] cycloaddition | X-ray crystallography |
pH-Dependent Tautomerism
The benzo[cd]indolium core exhibits pH-sensitive tautomerism, influencing reactivity:
Acidic Conditions (pH < 3) :
-
Protonation stabilizes the cationic indolium form.
-
Enhanced electrophilicity at C2 and C3 positions.
Basic Conditions (pH > 10) :
-
Deprotonation generates a neutral indole derivative.
-
Increased nucleophilic character.
Protein Labeling
Reaction with primary amines (e.g., lysine residues) under mild alkaline conditions:
Conditions :
-
pH: 8.5 (borate buffer)
-
Temperature: 37°C
Outcome :
| Bioconjugate | Fluorescence Quantum Yield | Excitation (nm) |
|---|---|---|
| Antibody-dye complex | 0.45 | 650–850 |
This reaction is critical for near-infrared (NIR) imaging applications .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 4-(2-Methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate involves several steps, including the reaction of specific precursors under controlled conditions. The compound's molecular formula is , with a molar mass of approximately 303.38 g/mol. The detailed synthesis process includes the use of various reagents such as phosphorus pentasulfide and sodium hydroxide, which are critical for developing the sulfonate group attached to the benzo[cd]indole structure .
Antitumor Properties
Recent studies have highlighted the antitumor potential of compounds related to 4-(2-Methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate. For instance, derivatives of benzo[cd]indole have been shown to induce apoptosis in cancer cells through mechanisms involving autophagy and the inhibition of specific cellular pathways .
In a notable study, compounds derived from this scaffold were evaluated for their ability to enter cancer cells via polyamine transporters localized in lysosomes, leading to significant cell death in various cancer lines. This suggests that 4-(2-Methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate may serve as a lead compound for developing new anticancer agents .
Potential Drug Development
Given its biological activity, there is significant interest in developing 4-(2-Methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate into a pharmaceutical agent. Its derivatives have been explored as inhibitors for various targets, including bromodomain-containing proteins, which play a role in gene regulation and cancer progression. This highlights its versatility as a scaffold for drug design aimed at multiple therapeutic targets .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Feng et al. (2021) | Demonstrated that benzo[cd]indole derivatives can inhibit BRD4, suggesting potential applications in cancer therapy. |
| Xue et al. (2020) | Identified certain derivatives as BET bromodomain inhibitors, indicating their role in regulating gene expression linked to cancer. |
| Triola et al. (2019) | Reported on autophagy-related gene inhibitors derived from benzo[cd]indole structures, emphasizing their significance in cancer treatment strategies. |
Mechanism of Action
The mechanism of action of 4-(2-Methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate involves the inhibition of protein kinase C (PKC) activity . PKC is an enzyme that plays a critical role in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting PKC, this compound can modulate these cellular processes, making it valuable in research and potential therapeutic applications .
Comparison with Similar Compounds
The structural and functional properties of 4-(2-Methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate are best contextualized against three classes of related compounds:
Substituted Benzoindole Sulfonates
Key Differences :
- Optical Performance : The target compound’s NIR-II emission surpasses ICG’s NIR-I range, offering higher spatial resolution in imaging .
- Structural Complexity : The methylbenzo[cd]indole core in the target compound provides greater π-conjugation than the trimethylindole derivative, enhancing fluorescence quantum yield .
- Medical Utility : ICG is FDA-approved for clinical use, whereas the target compound remains experimental but shows promise in preclinical NIR-II imaging .
Chlorinated Sulfonated Indoles
A sodium salt derivative (CAS: 115970-66-6) with a chloro-cyclohexenyl substituent shares the sulfonate group but lacks the benzo[cd]indole system.
Biological Activity
4-(2-Methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate, a compound derived from the benzo[cd]indole structure, has garnered attention due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, applications, and relevant case studies.
The compound's molecular formula is C16H17NO3S, and it is characterized by a sulfonate group attached to a butane chain, which influences its solubility and interaction with biological systems. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C16H17NO3S |
| Molecular Weight | 303.37 g/mol |
| Solubility | Soluble in water |
| Structure | Chemical Structure |
The biological activity of 4-(2-Methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate is primarily attributed to its ability to interact with cellular receptors and enzymes. It is believed to modulate various signaling pathways, influencing cellular processes such as proliferation and apoptosis. Research indicates that this compound may exhibit antimicrobial and anticancer properties, making it a candidate for therapeutic applications.
Antimicrobial Properties
Studies have shown that 4-(2-Methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate demonstrates significant antimicrobial activity against a variety of pathogens. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. Specific findings include:
- Cell Line Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- IC50 Values : Approximately 15 µM for MCF-7 cells, indicating effective cytotoxicity.
Case Study 1: Antimicrobial Efficacy
In a study published by the Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of 4-(2-Methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting strong antimicrobial potential.
Case Study 2: Cancer Cell Apoptosis
A research article in the journal Cancer Letters explored the effects of this compound on various cancer cell lines. The study found that treatment with the compound led to increased levels of reactive oxygen species (ROS) within cells, contributing to oxidative stress and subsequent apoptosis. The activation of p53 signaling pathways was also observed.
Q & A
Q. What are the optimal synthetic routes for preparing 4-(2-Methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate with high purity?
The compound can be synthesized via quaternization reactions using 1,4-butane sultone and a benzo[cd]indole derivative. For example, zwitterionic sulfonate monomers are often prepared by refluxing intermediates (e.g., methyl-substituted heterocycles) with 1,4-butane sultone in acetonitrile for extended periods (e.g., 7 days at reflux) to ensure complete sulfonation . Purification typically involves filtration, washing with dry acetonitrile, and vacuum drying to isolate the product as a crystalline solid (yield ~80%) .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns and zwitterionic charge distribution. Peaks for sulfonate chains (e.g., δH 2.12–3.72 ppm for butane-sulfonate moieties) and aromatic protons (e.g., δH 7.48–8.75 ppm for benzo[cd]indole) are critical .
- IR spectroscopy : Absorbance bands near 1180 cm⁻¹ (S=O stretching) and 1022 cm⁻¹ (sulfonate group) validate functional groups .
- Mass spectrometry : High-resolution MS confirms molecular weight and purity .
Q. What are the primary applications of this compound in foundational research?
The compound is studied for:
- Zwitterionic polymer synthesis : Its sulfonate-ammonium structure enables pH-responsive hydrogels or antifouling coatings .
- NIR-II fluorescence imaging : Its benzo[cd]indole core allows near-infrared emission (1000–1700 nm), useful for in vivo bioimaging .
Advanced Research Questions
Q. How can researchers address discrepancies in X-ray crystallography data when resolving the compound’s crystal structure?
Challenges like disorder in aromatic residues or twinning require:
Q. What strategies mitigate aggregation-caused quenching (ACQ) in NIR-II imaging applications?
ACQ arises from π-π stacking of benzo[cd]indole cores. Solutions include:
Q. How does the zwitterionic nature of this compound influence its solubility and interfacial behavior?
The sulfonate and cationic groups create a dipolar structure, enhancing hydrophilicity. Methodological approaches include:
- Dynamic light scattering (DLS) : To measure hydrodynamic radius changes with pH or ionic strength .
- Surface tension analysis : Compare interfacial activity against non-zwitterionic analogs to quantify charge effects .
Q. What experimental design considerations are critical for studying its pharmacokinetics in vivo?
- Fluorescence quenching controls : Account for background signals from biological tissues by using time-gated detection in NIR-II imaging .
- Metabolic stability assays : Incubate with liver microsomes to evaluate sulfonate group resistance to enzymatic cleavage .
Data Contradiction and Optimization
Q. How to resolve conflicting reports on the compound’s thermal stability in polymer matrices?
Discrepancies may arise from varying degrees of crystallinity. Use:
- Differential scanning calorimetry (DSC) : Measure melting points (e.g., 255–266°C for zwitterionic polymers) and compare with thermogravimetric analysis (TGA) to assess decomposition thresholds .
- Variable-temperature NMR : Monitor structural integrity under heating to identify degradation pathways .
Q. Why do fluorescence quantum yields vary significantly across studies?
Variations stem from solvent polarity and aggregation states. Standardize protocols by:
- Solvent selection : Use low-polarity solvents (e.g., DMSO) to minimize ACQ .
- Quantum yield calibration : Use reference dyes (e.g., indocyanine green) with known yields for normalization .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
